1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one
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Overview
Description
1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H9BrClFO and a molecular weight of 279.53 g/mol This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a halogenated ketone
Preparation Methods
The synthesis of 1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-(fluoromethyl)benzene and 1-bromo-2-propanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like acetone or dichloromethane. The reaction mixture is typically heated to a specific temperature to facilitate the formation of the desired product.
Catalysts and Reagents: Catalysts such as palladium or other transition metals may be used to enhance the reaction rate.
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.
Chemical Reactions Analysis
1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. Conversely, it can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Scientific Research Applications
1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of halogenated ketones on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets and pathways. The compound’s halogen atoms can form strong interactions with biological molecules, potentially inhibiting or modifying their functions. The ketone group can also participate in nucleophilic addition reactions, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one can be compared with other halogenated ketones, such as:
1-Bromo-3-phenylpropan-2-one: Lacks the chlorine and fluorine atoms, making it less reactive in certain chemical reactions.
3-Bromo-1-(3-chloro-5-fluorophenyl)propan-2-one: Similar structure but different positioning of halogen atoms, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of halogen atoms, which imparts distinct chemical and physical properties.
Biological Activity
1-Bromo-3-(3-chloro-5-(fluoromethyl)phenyl)propan-2-one (CAS No. 1805842-73-2) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic applications.
- Molecular Formula: C10H9BrClFO
- Molecular Weight: 279.53 g/mol
- Purity: ≥ 98%
Research indicates that compounds structurally similar to this compound may exhibit significant biological activities, including:
- Cytotoxicity: The compound may induce apoptosis in various cancer cell lines. Studies have shown that structural modifications can enhance proapoptotic activity, particularly in lung (A549), pancreatic (MiaPaCa-2), and colon (HCT116) cancer cells .
- Cell Cycle Arrest: The compound's derivatives have been observed to induce cell cycle arrest in the S phase, leading to increased apoptosis rates. This effect is crucial for developing anticancer therapies as it prevents cancer cells from proliferating .
Biological Activity Data
The following table summarizes findings related to the biological activity of similar compounds, which may provide insights into the activity of this compound:
Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Compound A | A549 | 8.5 | Induces apoptosis |
Compound B | MiaPaCa-2 | 6.0 | Cell cycle arrest (S phase) |
Compound C | HCT116 | 7.0 | Proapoptotic activity |
Case Studies and Research Findings
- Proapoptotic Activity : In a study evaluating new chlorpromazine analogues, several derivatives exhibited significant proapoptotic effects in cancer cell lines, with late apoptosis observed at concentrations not exceeding 11 μM . This suggests that similar modifications in this compound could enhance its anticancer properties.
- Antioxidant Effects : Some derivatives have shown promising antioxidant effects, protecting cellular components from oxidative stress, which is a critical factor in cancer progression and other diseases .
- Inhibition of Proliferation : Compounds related to this compound have demonstrated the ability to inhibit mitogen-induced proliferation of human peripheral blood mononuclear cells, indicating potential immunomodulatory effects .
Properties
Molecular Formula |
C10H9BrClFO |
---|---|
Molecular Weight |
279.53 g/mol |
IUPAC Name |
1-bromo-3-[3-chloro-5-(fluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9BrClFO/c11-5-10(14)4-7-1-8(6-13)3-9(12)2-7/h1-3H,4-6H2 |
InChI Key |
GGSDMMPAHDTZNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1CF)Cl)CC(=O)CBr |
Origin of Product |
United States |
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